molecular formula C16H19N3 B3056095 4-(4-Phenylpiperazin-1-yl)aniline CAS No. 68944-97-8

4-(4-Phenylpiperazin-1-yl)aniline

Cat. No. B3056095
CAS RN: 68944-97-8
M. Wt: 253.34 g/mol
InChI Key: TVBJVJRUQPPRJS-UHFFFAOYSA-N
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Description

4-(4-Phenylpiperazin-1-yl)aniline , also known as 4-Piperazinoaniline , is an important organic intermediate . Its chemical formula is C10H15N3 . This compound finds applications in the agrochemical, pharmaceutical, and dyestuff fields .

Scientific Research Applications

Synthesis of Novel Compounds

A series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles were synthesized using 4-(4-phenylpiperazin-1-yl)aniline, demonstrating its role in the development of new chemical compounds. These were identified using various spectroscopic techniques, highlighting the compound's utility in chemical synthesis (Menteşe et al., 2015).

Antimicrobial Activities

Eperezolid-like molecules synthesized from 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline, a derivative of 4-(4-Phenylpiperazin-1-yl)aniline, showed significant anti-Mycobacterium smegmatis activity, indicating its potential in antimicrobial research (Yolal et al., 2012).

Improved Chemical Synthesis

The compound has been used to improve the yield of N-phenylpiperazine, which is crucial in the synthesis of various pharmaceuticals. This application demonstrates its role in enhancing industrial chemical processes (Yan Zhi-yong, 2010).

Development of Electroluminescent Materials

In the field of electroluminescence, 4-(4-Phenylpiperazin-1-yl)aniline derivatives have been explored for their potential in creating new electroluminescent materials, useful in organic light-emitting diodes (OLEDs) and other electronic devices (Jin et al., 2020).

Creating Amorphous Molecular Materials

This compound has been instrumental in synthesizing new classes of amorphous molecular materials with bipolar character for electroluminescence, proving its versatility in material science (Doi et al., 2003).

Synthesis of Electrochromic Materials

4-(4-Phenylpiperazin-1-yl)aniline has been used in the synthesis and characterization of novel electrochromic materials, demonstrating its utility in developing new technologies for display and energy-saving applications (Li et al., 2017).

properties

IUPAC Name

4-(4-phenylpiperazin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c17-14-6-8-16(9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBJVJRUQPPRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429360
Record name 4-(4-phenylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Phenylpiperazin-1-yl)aniline

CAS RN

68944-97-8
Record name 4-(4-phenylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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